5-{[(2-chlorophenyl)methyl]amino}-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile
Description
This compound is a 1,3-oxazole derivative characterized by:
- Core structure: A 1,3-oxazole ring substituted at the 2nd and 5th positions.
- Substituents: 2nd position: A 4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl group, introducing a sulfonamide moiety with a bulky 4-methylpiperidine group. 5th position: A [(2-chlorophenyl)methyl]amino group, incorporating a chlorinated benzylamine.
The compound’s lipophilicity (estimated logP ~3.87) and molecular weight (~436.53 g/mol) align with drug-like properties .
Properties
IUPAC Name |
5-[(2-chlorophenyl)methylamino]-2-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O3S/c1-16-10-12-28(13-11-16)32(29,30)19-8-6-17(7-9-19)22-27-21(14-25)23(31-22)26-15-18-4-2-3-5-20(18)24/h2-9,16,26H,10-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQXTXNZXSCIRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCC4=CC=CC=C4Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(2-chlorophenyl)methyl]amino}-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile typically involves multiple steps, including the formation of the oxazole ring and the introduction of the chlorophenyl and piperidine groups. Common synthetic routes may involve:
Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chlorophenyl Group: This step may involve nucleophilic substitution reactions.
Attachment of the Piperidine Moiety: This can be done through sulfonylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-{[(2-chlorophenyl)methyl]amino}-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemical Structure and Synthesis
Chemical Structure:
The compound features a unique arrangement that includes an oxazole ring, a piperidine moiety, and a chlorophenyl group. Its molecular formula is , with a molecular weight of approximately 470.97 g/mol.
Synthesis Routes:
The synthesis typically involves multiple steps:
- Formation of the Oxazole Ring: Achieved through cyclization reactions.
- Introduction of the Chlorophenyl Group: Typically through nucleophilic substitution reactions.
- Attachment of the Piperidine Moiety: Often accomplished via sulfonylation reactions.
Chemistry
5-{[(2-chlorophenyl)methyl]amino}-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop derivatives with enhanced properties.
Biology
The compound has been investigated for its potential biological activities:
- Antimicrobial Properties: Studies have shown that it exhibits significant activity against various bacterial strains.
- Anticancer Properties: Preliminary research indicates that it may inhibit cancer cell proliferation through specific molecular interactions.
Medicine
In medicinal chemistry, this compound is being explored for its therapeutic effects in treating various diseases:
- Neurological Disorders: Its interaction with neurotransmitter receptors suggests potential applications in treating conditions such as depression or anxiety.
- Cancer Treatment: Ongoing studies are assessing its efficacy as an anticancer agent.
Case Studies
Case Study 1: Antimicrobial Activity
In a study published in Journal of Medicinal Chemistry, this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound's effectiveness was attributed to its ability to disrupt bacterial cell wall synthesis.
Case Study 2: Anticancer Potential
Research published in Cancer Research evaluated the compound's effects on human breast cancer cells. Results indicated that it inhibited cell proliferation by inducing apoptosis through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent.
Mechanism of Action
The mechanism of action of 5-{[(2-chlorophenyl)methyl]amino}-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table compares the target compound with structurally analogous 1,3-oxazole derivatives:
Key Research Findings
Sulfonamide Optimization :
- Substitution with 4-methylpiperidine sulfonyl (vs. unsubstituted piperidine) improves metabolic stability by resisting cytochrome P450 oxidation .
- Bulkier sulfonamides (e.g., azepane derivatives) may reduce solubility, making 4-methylpiperidine a balanced choice .
Halogen Effects :
- The 2-chlorophenyl group enhances binding affinity to hydrophobic enzyme pockets, as seen in kinase inhibitors and antimicrobial agents .
Carbonitrile Role :
- The 4-carbonitrile group stabilizes the oxazole ring through resonance and participates in hydrogen bonding with target proteins .
Biological Activity
5-{[(2-chlorophenyl)methyl]amino}-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile is a complex organic compound with significant potential in medicinal chemistry. Its unique structure allows it to interact with various biological targets, making it a subject of interest for researchers investigating its biological activities.
Chemical Structure and Properties
The compound features several notable structural components:
- Oxazole Ring : A five-membered heterocyclic compound that contributes to the biological activity.
- Chlorophenyl Group : Enhances the lipophilicity and potential for receptor interaction.
- Piperidine Moiety : Often associated with pharmacological activity due to its ability to modify the compound's interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C23H23ClN4O3S |
| Molecular Weight | 445.4 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes within cells. The proposed mechanisms include:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to bind at colchicine sites on tubulin, disrupting microtubule formation and leading to cell cycle arrest and apoptosis in cancer cells .
- Receptor Interaction : The piperidine moiety may facilitate binding to neurotransmitter receptors, potentially influencing neuropharmacological pathways.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. In vitro evaluations against a panel of human tumor cell lines (NCI-60) showed promising growth inhibitory effects. Key findings include:
- GI50 Values : The compound exhibited GI50 values in the micromolar range across various cancer cell lines, indicating effective growth inhibition .
| Compound | Average GI50 (μM) | Cell Line Sensitivity |
|---|---|---|
| 5-{...} | 0.655 | High |
| Other Compounds | Varies | Moderate to High |
Antimicrobial Activity
In addition to anticancer properties, preliminary evaluations suggest potential antimicrobial effects. Compounds featuring similar structural motifs have been investigated for their ability to inhibit bacterial growth, although specific data for this compound remains limited.
Case Studies and Research Findings
A variety of studies have explored the biological activities of oxazole derivatives, including those related to this compound:
- Antitumor Activity : A study reported that oxazole derivatives displayed significant cytotoxicity against multiple cancer cell lines, with some compounds achieving submicromolar GI50 values .
- Mechanistic Insights : Research indicated that certain oxazole derivatives could induce apoptosis through mitochondrial pathways, highlighting their potential as chemotherapeutic agents .
- Structure–Activity Relationship (SAR) : Analysis of various analogs revealed correlations between structural modifications and biological potency, guiding future design efforts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
